molecular formula C15H18O2 B1529237 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1375473-78-1

2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1529237
CAS RN: 1375473-78-1
M. Wt: 230.3 g/mol
InChI Key: DYZTUMNGQVFIMB-UHFFFAOYSA-N
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Description

“2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1375473-78-1 . It has a molecular weight of 230.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid . The InChI code for this compound is 1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17) . Unfortunately, the specific 3D structure was not found in the search results.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The shipping temperature is normal .

Scientific Research Applications

Organocatalysis

2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: is used in organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates, which are important in creating enantioselective compounds. The process is highly desirable for drug discovery due to its ability to produce biologically significant molecules.

Asymmetric Synthesis

The compound serves as a scaffold for asymmetric synthesis, aiding in the production of chiral molecules . This is critical for the development of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.

Chemical Synthesis of Natural Substances

In the field of material science and life science, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is utilized for the chemical synthesis of natural substances . It’s a key component in the synthesis of complex organic compounds that mimic natural products.

Chromatography

This compound is also relevant in chromatography, where it can be used as a standard or reference compound due to its unique structure . Its well-defined peaks can help in the calibration of chromatographic equipment.

Drug Candidate Development

The bicyclic structure of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is featured in various drug candidates, indicating its potential in therapeutic applications . Its structural properties make it a candidate for further exploration in medicinal chemistry.

Enantioselective Catalysis

It acts as a basis for enantioselective catalysis, which is essential for producing specific enantiomers of a substance . This is particularly important in the synthesis of drugs, where the desired activity is often linked to a particular enantiomer.

Insulin Secretion Modulation

A derivative of this compound, 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) , is known to activate glutamate dehydrogenase, which plays a crucial role in insulin secretion . This application is significant in diabetes research and treatment.

Transition-Metal Catalysis

The bicyclic core of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is used in developing chiral ligands for transition-metal catalysis . This is important for reactions that require high precision and specificity.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZTUMNGQVFIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194298
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

1375473-78-1
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375473-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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